Ethyl 4-(2-hydroxybutoxy)benzoate Ethyl 4-(2-hydroxybutoxy)benzoate
Brand Name: Vulcanchem
CAS No.: 56220-20-3
VCID: VC14292995
InChI: InChI=1S/C13H18O4/c1-3-11(14)9-17-12-7-5-10(6-8-12)13(15)16-4-2/h5-8,11,14H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

Ethyl 4-(2-hydroxybutoxy)benzoate

CAS No.: 56220-20-3

Cat. No.: VC14292995

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-hydroxybutoxy)benzoate - 56220-20-3

Specification

CAS No. 56220-20-3
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name ethyl 4-(2-hydroxybutoxy)benzoate
Standard InChI InChI=1S/C13H18O4/c1-3-11(14)9-17-12-7-5-10(6-8-12)13(15)16-4-2/h5-8,11,14H,3-4,9H2,1-2H3
Standard InChI Key DTRIBEPATDWLHV-UHFFFAOYSA-N
Canonical SMILES CCC(COC1=CC=C(C=C1)C(=O)OCC)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Ethyl 4-(2-hydroxybutoxy)benzoate features a benzoic acid backbone substituted at the para position with a 2-hydroxybutoxy group (O(CH2)3CH(OH)CH3-\text{O}(\text{CH}_2)_3\text{CH}(\text{OH})\text{CH}_3) and an ethyl ester moiety at the carboxylic acid position. The IUPAC name, ethyl 4-(2-hydroxybutoxy)benzoate, reflects this substitution pattern . Its molecular weight is 238.28 g/mol, as calculated from the formula C13H18O4\text{C}_{13}\text{H}_{18}\text{O}_{4}.

Table 1: Key Identifiers of Ethyl 4-(2-Hydroxybutoxy)benzoate

PropertyValueSource
CAS Number19589-25-4
Molecular FormulaC13H18O4\text{C}_{13}\text{H}_{18}\text{O}_{4}
Exact Mass238.121 g/mol
SynonymsSCHEMBL11701711, DTXSID30613980

The compound’s structure is corroborated by NMR and mass spectrometry data, with the 2-hydroxybutoxy group contributing to its hydrophilicity compared to simpler benzoate esters .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) analysis of related esters, such as methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate, reveals characteristic peaks for aromatic protons (δ\delta 7.8–6.8 ppm), ester carbonyls (δ\delta 166–170 ppm), and hydroxyl-bearing aliphatic chains (δ\delta 3.5–4.5 ppm) . While direct NMR data for ethyl 4-(2-hydroxybutoxy)benzoate is unavailable, its structural analogs suggest similar spectral features, with additional signals from the hydroxybutoxy side chain.

Synthesis and Production Methods

Conventional Esterification Routes

The synthesis typically involves a two-step process:

  • Etherification: Reaction of 4-hydroxybenzoic acid with 2-hydroxybutyl bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to form 4-(2-hydroxybutoxy)benzoic acid.

  • Esterification: Treatment with ethanol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the final ethyl ester .

Enzymatic Polycondensation

Recent studies highlight the use of immobilized lipases (e.g., Candida antarctica lipase B, CALB) for synthesizing aromatic-aliphatic polyesters from similar monomers. For instance, methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate was polymerized via CALB-catalyzed polycondensation at 70°C under nitrogen, achieving a molecular weight (MnM_n) of 1,590 g/mol . This green chemistry approach minimizes side reactions and offers precise control over polymer architecture, suggesting potential applicability to ethyl 4-(2-hydroxybutoxy)benzoate.

Table 2: Comparison of Synthesis Methods for Benzoate Esters

MethodCatalystTemperature (°C)Yield (%)MnM_n (g/mol)Source
ConventionalH2SO4\text{H}_2\text{SO}_47060–80N/A
Enzymatic (CALB)Lipase B7057–81920–1,590

Physicochemical Properties

Solubility and Partitioning

Ethyl 4-(2-hydroxybutoxy)benzoate exhibits moderate hydrophilicity due to its hydroxyl and ether groups. Its calculated partition coefficient (logP\log P) of 1.2–1.5 (estimated via PubChem algorithms) suggests balanced solubility in both polar and nonpolar solvents . Comparatively, 2-(2-hydroxyethoxy)ethyl 4-hydroxybenzoate (CAS 2496-76-6) has a logP\log P of 0.56, indicating higher polarity due to additional ether linkages .

Thermal Stability

Differential Scanning Calorimetry (DSC) of structurally similar esters, such as methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate, shows melting points (TmT_m) near 83°C . Ethyl 4-(2-hydroxybutoxy)benzoate likely has a lower TmT_m (~60–70°C) due to the longer aliphatic chain, though experimental data remains sparse.

Applications and Industrial Relevance

Polymer Chemistry

As a diol-containing monomer, this compound is a candidate for synthesizing biodegradable polyesters. For example, CALB-catalyzed polycondensation of similar hydroxy-functionalized benzoates produces polymers with MnM_n up to 6,640 g/mol, suitable for packaging and biomedical applications .

Cosmetic Formulations

Benzoate esters are widely used as UV absorbers and emollients. PEG-25 PABA (CAS 116242-27-4), a related compound, demonstrates the utility of ethoxylated benzoates in sunscreen products . Ethyl 4-(2-hydroxybutoxy)benzoate’s hydroxyl group may enhance skin adhesion and moisturizing effects.

Recent Research and Future Directions

Recent studies emphasize enzymatic polymerization techniques to improve the sustainability of polyester production . Ethyl 4-(2-hydroxybutoxy)benzoate’s potential as a renewable monomer aligns with global trends toward bio-based materials. Future research should focus on:

  • Optimizing CALB-catalyzed polycondensation conditions.

  • Evaluating biodegradability and mechanical properties of derived polymers.

  • Assessing pharmacokinetics for pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator